(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can influence its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride typically involves the use of piperidine derivatives as starting materials. The fluorination step is crucial and can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The purification process often includes crystallization and recrystallization steps to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using reagents such as sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while substitution reactions can introduce various functional groups at the fluorine position.
Scientific Research Applications
(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-3-Fluoro-1-methylpiperidin-4-amine dihydrochloride
- (3R,4S)-3-Fluoro-4-methoxypiperidine hydrochloride
Uniqueness
(3R,4S)-4-fluoro-1-methyl-piperidin-3-amine;dihydrochloride is unique due to its specific stereochemistry and the presence of a fluorine atom at a strategic position. This configuration can influence its reactivity and interactions, making it distinct from other similar compounds.
Properties
IUPAC Name |
(3R,4S)-4-fluoro-1-methylpiperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13FN2.2ClH/c1-9-3-2-5(7)6(8)4-9;;/h5-6H,2-4,8H2,1H3;2*1H/t5-,6+;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPGKUKNSIJKZDA-KXSOTYCDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C(C1)N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]([C@@H](C1)N)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.